molecular formula C11H16FNO B2642934 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol CAS No. 1082242-09-8

4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol

Cat. No.: B2642934
CAS No.: 1082242-09-8
M. Wt: 197.253
InChI Key: HLJJDHJERDOKOP-UHFFFAOYSA-N
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Description

4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol is an organic compound with the molecular formula C11H16FNO It is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and butan-1-amine.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

  • 4-Amino-1-(4-chloro-3-methylphenyl)butan-1-ol
  • 4-Amino-1-(4-bromo-3-methylphenyl)butan-1-ol
  • 4-Amino-1-(4-iodo-3-methylphenyl)butan-1-ol

Comparison:

  • Uniqueness: The presence of the fluoro group in 4-Amino-1-(4-fluoro-3-methylphenyl)butan-1-ol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
  • Reactivity: The fluoro-substituted compound may exhibit different reactivity patterns compared to its chloro, bromo, and iodo analogs due to the varying electronegativity and size of the halogen atoms.

Properties

IUPAC Name

4-amino-1-(4-fluoro-3-methylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8-7-9(4-5-10(8)12)11(14)3-2-6-13/h4-5,7,11,14H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJJDHJERDOKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(CCCN)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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